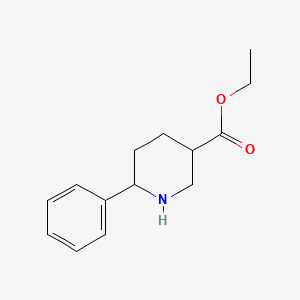
5-phenoxy-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Phenoxy-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with a phenoxy group at the 5-position. Imidazoles are a class of compounds known for their diverse biological and chemical properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenoxy-1H-imidazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of phenoxy-substituted aldehydes with diamines under acidic conditions to form the imidazole ring . Another approach includes the use of amido-nitriles, which undergo cyclization in the presence of catalysts such as nickel .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of these synthetic routes, often employing continuous flow reactors and high-throughput screening to enhance yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
5-Phenoxy-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenoxy group or the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include substituted imidazoles, N-oxides, and dihydroimidazoles, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
5-Phenoxy-1H-imidazole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-phenoxy-1H-imidazole involves its interaction with various molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the phenoxy group can interact with hydrophobic pockets in proteins, enhancing binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenyl-1H-imidazole: Similar structure but with a phenyl group instead of a phenoxy group.
2-Phenyl-1H-imidazole: Phenyl group at the 2-position.
4-Phenyl-1H-imidazole: Phenyl group at the 4-position.
Uniqueness
5-Phenoxy-1H-imidazole is unique due to the presence of the phenoxy group, which imparts distinct electronic and steric properties compared to phenyl-substituted imidazoles. This uniqueness can lead to different biological activities and chemical reactivity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
104672-19-7 |
|---|---|
Molekularformel |
C9H8N2O |
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
5-phenoxy-1H-imidazole |
InChI |
InChI=1S/C9H8N2O/c1-2-4-8(5-3-1)12-9-6-10-7-11-9/h1-7H,(H,10,11) |
InChI-Schlüssel |
PCRODLZZZPRWHB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=CN=CN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




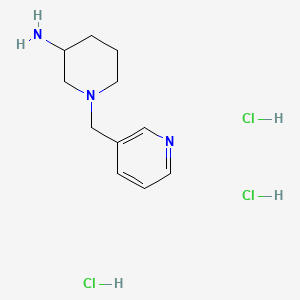

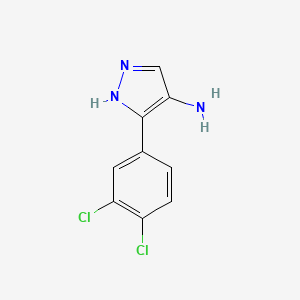
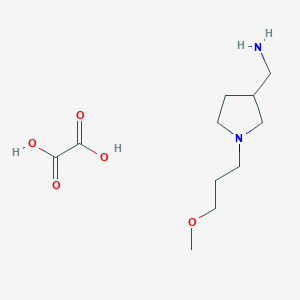
![4-Chloro-2-iodobenzo[d]thiazole](/img/structure/B11812965.png)


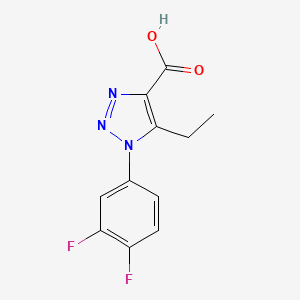
![6-Methoxybenzo[d]isoxazole-3-carbonitrile](/img/structure/B11812989.png)

